- Synthesis of a bulky and electron-rich derivative of SEGPhos and its application in Ru-catalyzed enantioselective hydrogenation of β-keto esters, Journal of Organic Chemistry, 2005, 70(3), 1070-1072
Cas no 90435-23-7 (Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester)
90435-23-7 structure
Product Name:Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
CAS-Nr.:90435-23-7
MF:C8H16O3
MW:160.210843086243
CID:788768
PubChem ID:545852
Update Time:2025-06-09
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
- tert-butyl 3-hydroxybutanoate
- 1,1-Dimethylethyl 3-hydroxybutanoate (ACI)
- Butyric acid, 3-hydroxy-, tert-butyl ester (7CI)
- tert-Butyl 3-hydroxybutyrate
- 3-Hydroxy-butyric acid tert-butyl ester;t-Butyl-3-hydroxybutanoate
- t-butyl-3-hydroxybutanoate
- AKOS032947514
- 90435-23-7
- BCP34077
- 3-hydroxy-butyric acid tert-butyl ester
- DTXSID50338002
- PKPVFILAHLKSNJ-UHFFFAOYSA-N
- AT12506
- SB44519
- DA-01282
- EN300-6482901
- tert-Butyl 3-hydroxybutanoate #
- CS-0372996
- Z1509059098
- 3-Hydroxybutyric acid, t-butyl ester
- SCHEMBL1260631
-
- Inchi: 1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3
- InChI-Schlüssel: PKPVFILAHLKSNJ-UHFFFAOYSA-N
- Lächelt: O=C(CC(C)O)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 160.109944368g/mol
- Monoisotopenmasse: 160.109944368g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 4
- Komplexität: 135
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topologische Polaroberfläche: 46.5Ų
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AH98855-1g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 98% | 1g |
$225.00 | 2024-05-20 | |
| A2B Chem LLC | AH98855-5g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 5g |
$991.00 | 2024-05-20 | |
| A2B Chem LLC | AH98855-10g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 10g |
$1452.00 | 2024-05-20 | |
| A2B Chem LLC | AH98855-100mg |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 98% | 100mg |
$69.00 | 2024-05-20 | |
| A2B Chem LLC | AH98855-250mg |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 98% | 250mg |
$113.00 | 2024-05-20 | |
| Ambeed | A1702772-100mg |
tert-Butyl 3-hydroxybutanoate |
90435-23-7 | 98% | 100mg |
$60.0 | 2025-04-15 | |
| Ambeed | A1702772-250mg |
tert-Butyl 3-hydroxybutanoate |
90435-23-7 | 98% | 250mg |
$101.0 | 2025-04-15 | |
| Ambeed | A1702772-1g |
tert-Butyl 3-hydroxybutanoate |
90435-23-7 | 98% | 1g |
$271.0 | 2025-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS6823-100mg |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 100mg |
¥706.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS6823-250mg |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 250mg |
¥1174.0 | 2024-04-16 |
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium , (4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[bis(1,3-benzodioxol-5-yl)phosphine] Solvents: Ethanol , Dichloromethane ; 1 h, 50 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ; 30 atm, 65 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ; 30 atm, 65 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium , Phosphine, [(4S)-4,4′′-bispiro[1,3-benzodioxole-2,1′-cyclopentane]-5,5′′-diyl]bi… , Phosphine, [(4R)-4,4′′-bispiro[1,3-benzodioxole-2,1′-cyclopentane]-5,5′′-diyl]bi… Solvents: Ethanol ; 20 h, 30 atm, 65 °C
Referenz
- Chiral biphosphine ligands for the Ru-catalyzed enantioselective hydrogenation of β-ketoesters, Tetrahedron: Asymmetry, 2004, 15(14), 2185-2188
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Catalysts: Samarium Solvents: Tetrahydrofuran
1.2 Solvents: Hexane , Ethyl acetate
1.2 Solvents: Hexane , Ethyl acetate
Referenz
- Reduction and Coupling Reactions of Carbonyl Compounds Using Samarium Metal in Aqueous Media, Journal of Organic Chemistry, 2001, 66(1), 330-333
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Azobisisobutyronitrile , Tributylstannane , Sodium iodide Solvents: 1,2-Dimethoxyethane
Referenz
- A facile chemo and regioselective reductive opening of 1,2-epoxides via free radical reaction, Tetrahedron Letters, 1988, 29(7), 819-22
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide , Water ; 1 d, 30 °C
Referenz
- Asymmetric reduction of a ketone by knockout mutants of a cyanobacterium, Journal of Molecular Catalysis B: Enzymatic, 2009, 60(1-2), 93-95
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrogen Solvents: Methanol , Water ; 5 - 50 atm, 50 °C → 100 °C
Referenz
- 2,2-Biphospholane-1,1-bis(1,1-dimethylethyl)-(1S,1S,2R,2R)-(9CI), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), (η6-benzene)chloro[1,1′-(2,2,2′,2′-tetramethyl[4,4′-bi-1,3-benzod… Solvents: Ethanol ; 8 h, 20 bar, 70 °C
Referenz
- Ru-Catalyzed Asymmetric Hydrogenation of 3-Oxoglutaric Acid Derivatives via Solvent-Assisted Pinpoint Recognition of Carbonyls in Close Chemical Propinquity, Organic Letters, 2011, 13(15), 3876-3879
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Referenz
- 4-Amino-2-alkyl-butyramides as small molecule CCR2 antagonists with favorable pharmacokinetic properties, Bioorganic & Medicinal Chemistry Letters, 2006, 16(18), 4715-4722
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Diethylzinc , N,N′-Bis[(1R)-1-phenylethyl]-1,2-ethanediamine Solvents: Methanol , Toluene ; 8 h, rt
Referenz
- [Zinc-diamine]-catalyzed hydrosilylation of ketones in methanol. New developments and mechanistic insights, Advanced Synthesis & Catalysis, 2005, 347, 289-302
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride ; 0 °C → rt
Referenz
- Biocatalytic deracemization of aliphatic β-hydroxy esters: Improving the enantioselectivity by optimization of reaction parameters, Journal of Industrial Microbiology & Biotechnology, 2015, 42(2), 173-180
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium Solvents: Ethanol ; 20 h, 4 MPa, 60 °C
Referenz
- Asymmetric hydrogenation β-ketoesters catalyzed by Ru complex with para-alkoxy substituted MeO-BIPHEP type diphosphine ligands, Cuihua Xuebao, 2010, 31(2), 191-194
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Ruthenium, (η6-benzene)[(3R)-4,4′-bis[bis(4-methoxyphenyl)phosphino]-2,2′,6,6′-t… Solvents: Ethanol ; 1 h, 4.5 MPa, 80 °C; 80 °C → rt
Referenz
- Synthesis of a new bipyridyl diphosphine ligand and its application to asymmetric hydrogenation of β-keto esters, Youji Huaxue, 2008, 28(10), 1724-1728
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol
Referenz
- Asymmetric carbonyl reductions with microbial ketoreductases, Advanced Synthesis & Catalysis, 2008, 350, 2322-2328
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Catalysts: Benzenemethanol, α-[1-(di-2-propenylamino)ethyl]-, [S-(R*,S*)]-
Referenz
- (1R,2S)-N-Methylephedrine, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(3R)-4,4′-bis(diphenylphosphino-κP)-2,2′,6,6′-tetramethoxy-3,3′-bipy… Solvents: Methanol , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 20 h, 1000 psi, rt
Referenz
- Ruthenium catalyzed asymmetric hydrogenation of α- and β-ketoesters in room temperature ionic liquids using chiral P-Phos ligand, ACS Symposium Series, 2007, 950, 224-234
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium , Phosphine, [(1R)-6,6′-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy][1,1′-biphenyl]-… Solvents: Dimethylformamide ; 10 min, 100 °C
1.2 Reagents: Hydrogen Solvents: Ethanol , Dichloromethane ; 24 h, 40 atm, 60 °C
1.2 Reagents: Hydrogen Solvents: Ethanol , Dichloromethane ; 24 h, 40 atm, 60 °C
Referenz
- Dendritic BIPHEP: Synthesis and application in asymmetric hydrogenation of β-keto esters, Journal of Molecular Catalysis A: Chemical, 2006, 244(1-2), 118-123
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(3R)-4,4′-bis(diphenylphosphino-κP)-2,2′,6,6′-tetramethoxy-3,3′-bipy… Solvents: Methanol , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 20 h, 1000 psi, rt
Referenz
- Ruthenium catalyzed asymmetric hydrogenation of α- and β-keto esters in ionic liquids using chiral P-Phos ligand, Canadian Journal of Chemistry, 2005, 83(6-7), 903-908
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Raw materials
- Tert-butyl acetoacetate
- Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-
- OXIRANEACETIC ACID, 1,1-DIMETHYLETHYL ESTER
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Preparation Products
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:90435-23-7)Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Bestellnummer:A935424
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 15:17
Preis ($):253.0
Email:sales@amadischem.com
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Verwandte Literatur
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Amadis Chemical Company Limited
(CAS:90435-23-7)Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Reinheit:99%
Menge:1g
Preis ($):253.0